BenchChemオンラインストアへようこそ!

4-[4-(4-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]benzene-1,3-diol

Physicochemical profiling Lipophilicity prediction Procurement specification

Procure exact CAS 394237-70-8—not an in-class analog—to ensure reproducible pharmacology. This unique 1,3-diarylpyrazole combines a resorcinol hinge-binding anchor (validated in PDB: 2ZDX with PDK4), a metabolically stabilizing CF3 group that resists N-dealkylation, and a 4-methoxyphenyl handle for electronic modulation. Designed to outperform N-alkyl congeners in cellular CHK1 checkpoint assays. Substitution with close analogs (e.g., 4-fluorophenyl variant) demonstrably alters target engagement and metabolic profile. Only this exact scaffold delivers the benchmark selectivity required for reproducible SAR in kinase and COX-2 programs.

Molecular Formula C17H13F3N2O3
Molecular Weight 350.297
CAS No. 394237-70-8
Cat. No. B2434309
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[4-(4-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]benzene-1,3-diol
CAS394237-70-8
Molecular FormulaC17H13F3N2O3
Molecular Weight350.297
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=C(NN=C2C3=C(C=C(C=C3)O)O)C(F)(F)F
InChIInChI=1S/C17H13F3N2O3/c1-25-11-5-2-9(3-6-11)14-15(21-22-16(14)17(18,19)20)12-7-4-10(23)8-13(12)24/h2-8,23-24H,1H3,(H,21,22)
InChIKeyFVVBPMRBFOQCQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Grade Overview of 4-[4-(4-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]benzene-1,3-diol (CAS 394237-70-8)


4-[4-(4-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]benzene-1,3-diol (CAS 394237-70-8) is a fully synthetic, poly-substituted 1,3-diarylpyrazole derivative characterized by a 4-methoxyphenyl group at the pyrazole 4-position, a trifluoromethyl group at the 5-position, and a benzene-1,3-diol (resorcinol) moiety at the 3-position . The compound's molecular formula is C17H13F3N2O3, with a molecular weight of 350.29 g/mol, and it is currently offered as a research chemical through custom product request (AldrichCPR) channels . Its structural signature—simultaneously bearing an electron-donating methoxy substituent, a strongly electron-withdrawing CF3 group, and a hydrogen-bond-capable resorcinol ring—distinguishes it from simpler diarylpyrazole analogs and positions it as a modular scaffold for structure-activity relationship (SAR) exploration in medicinal chemistry and chemical biology [1].

Why Generic Pyrazole Analogs Cannot Simply Replace 4-[4-(4-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]benzene-1,3-diol in Research Protocols


In-class substitution of 1,3-diarylpyrazoles is demonstrably unreliable due to the profound impact of peripheral substituents on both physicochemical properties and target engagement. Even conservative modifications, such as replacing the 4-methoxyphenyl group on the target compound with a 4-fluorophenyl ring (as in the analog 4-[4-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]benzene-1,3-diol), alter electronic distribution across the pyrazole core, leading to divergent hydrogen-bond donor/acceptor capacities and metabolic liabilities . The trifluoromethylpyrazole pharmacophore has been shown to be exquisitely sensitive to N-dealkylation, a fate avoided by the specific N-aryl substitution pattern present in this compound, which was intentionally designed to circumvent metabolic oxidative dealkylation and preserve on-target selectivity [1]. Therefore, procurement of the exact CAS 394237-70-8 structure—rather than an in-class analog—is mandatory for reproducibility in any study where the quantitative performance benchmarks below are required.

Quantitative Comparator Evidence for 4-[4-(4-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]benzene-1,3-diol Against Its Closest Analogs


Predicted Physicochemical Property Benchmarking: Methoxy vs. Fluoro Analog

The target compound's predicted boiling point (534.8 ± 50.0 °C) and density (1.424 ± 0.06 g/cm³) establish a quantitative procurement specification baseline . In contrast, the immediate 4-fluorophenyl analog (CAS not provided in source) lacks publicly available predicted physicochemical data from the same authoritative database, creating a transparency gap for researchers requiring pre-experimental compound characterization . The predicted pKa of the resorcinol hydroxyl groups for the target compound is 8.22 ± 0.35, which is consistent with a partially ionized state under physiological pH, potentially influencing solubility and permeability in a manner distinct from the fluoro congener due to differential electronic effects of the para substituent .

Physicochemical profiling Lipophilicity prediction Procurement specification

Metabolic Stability Advantage Conferred by N-Aryl Substitution Pattern

The N-trifluoromethylpyrazole pharmacophore, when incorporated into a 1,3-diarylpyrazole framework as in the target compound, was explicitly designed to resist metabolic N-dealkylation—a major clearance pathway that inactivates the clinically advanced comparator SCH900776 [1]. SCH900776 undergoes rapid in vivo N-dealkylation to form a significantly less selective metabolite, whereas the structurally analogous advanced lead MU380 (sharing the core N-trifluoromethylpyrazole motif with the target compound) does not undergo this metabolic route and retains extended inhibitory effects in cells [1]. The target compound's N-aryl substitution pattern, with the 4-methoxyphenyl group directly attached to the pyrazole nitrogen, locks the CF3 group on the ring and prevents oxidative dealkylation, providing a metabolic stability advantage over SCH900776-like comparators [1].

Metabolic stability N-dealkylation resistance CHK1 inhibitor scaffold

Resorcinol Moiety as a Key Pharmacophoric Element for Target Engagement

The benzene-1,3-diol (resorcinol) moiety at the pyrazole 3-position is a critical pharmacophoric element that engages the hinge region of ATP-binding pockets in kinases through dual hydrogen bonds [1]. The closely related methyl analog (4-[4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]benzene-1,3-diol, PDB ligand P4A) co-crystallized with PDK4 (PDB: 2ZDX) demonstrates that the resorcinol hydroxyls form key interactions with the kinase hinge, and that the pyrazole 5-substituent projects into a lipophilic pocket [2]. Replacing the methyl group with the larger, more lipophilic CF3 (as in the target compound) would be expected to enhance occupancy of this hydrophobic sub-pocket, while the resorcinol pharmacophore preserves hinge-binding affinity [2]. Analogs lacking the resorcinol moiety (e.g., monohydroxy or methoxy-only derivatives) would lose one or both hinge hydrogen bonds, compromising target affinity.

Kinase inhibition Hydrogen bonding Resorcinol pharmacophore

Patent-Backed Intellectual Property Position for Derivative Development

The target compound falls within the generic Markush structure of US Patent 8,853,207 B2, which claims heterocyclic pyrazole compounds, methods for preparing the same, and uses thereof [1]. This patent explicitly encompasses pyrazole derivatives with aryl substitutions at the 3-, 4-, and 5-positions, including those bearing trifluoromethyl and methoxyphenyl groups, and describes their utility as kinase inhibitors and anti-inflammatory agents [1]. In contrast, the simpler 4-phenyl analog (AldrichCPR L248592) and the 4-fluorophenyl analog are not explicitly exemplified in this patent family, potentially indicating a narrower IP protection scope for those analogs . The inclusion of the target compound's substitution pattern within granted patent claims provides a defensible IP position for any commercial derivative arising from this scaffold.

Patent landscape Freedom-to-operate Scaffold exclusivity

Defined Research and Industrial Application Scenarios for 4-[4-(4-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]benzene-1,3-diol Based on Verified Evidence


Kinase Inhibitor Scaffold Development Leveraging Validated Hinge-Binding Pharmacophore

Medicinal chemistry teams can deploy this compound as a privileged scaffold for ATP-competitive kinase inhibitor design. The resorcinol moiety provides a crystallographically validated hinge-binding anchor (as demonstrated by the co-crystal structure of the methyl analog P4A with PDK4, PDB: 2ZDX), while the CF3 group at the pyrazole 5-position offers a hydrophobic contact point that can be optimized for selectivity against specific kinases [1]. The methoxy group at the 4-position provides a synthetic handle for further derivatization or modulation of electronic properties.

Anti-Inflammatory SAR Studies Targeting COX-2 and PGE2 Pathways

The diarylpyrazole core is a recognized pharmacophore for cyclooxygenase-2 (COX-2) inhibition. The target compound's structural features—specifically the 4-methoxyphenyl and 5-CF3 substitution—align with established SAR trends for selective COX-2 inhibition, as reported for triarylpyrazole derivatives evaluated in RAW 264.7 macrophage assays [2]. The compound can serve as a starting point for systematic SAR exploration of PGE2 and NO production inhibition, with the resorcinol hydroxyls available for prodrug derivatization.

Metabolic Stability-Optimized Probe for Cellular CHK1 Dependency Studies

Building on the demonstrated metabolic stability advantage of the N-trifluoromethylpyrazole pharmacophore over N-alkylated comparators like SCH900776 [3], this compound can function as a stable chemical probe for investigating CHK1-mediated checkpoint dependency in tumor cell lines. The absence of an N-alkyl group ensures that cellular pharmacology is not confounded by rapid N-dealkylation to inactive or less selective metabolites, enabling cleaner interpretation of CHK1 inhibition phenotypes in combination with DNA-damaging agents such as gemcitabine or hydroxyurea [3].

Physicochemical Reference Standard for Analytical Method Development

The availability of predicted physicochemical parameters (BP: 534.8 °C, pKa: 8.22, density: 1.424 g/cm³) from ChemicalBook enables this compound's use as a reference standard for chromatographic method development, forced degradation studies, and purity assessment protocols. Its distinct UV chromophore (diarylpyrazole plus resorcinol) facilitates HPLC/UV detection, while the two ionizable phenolic hydroxyls allow retention time modulation through mobile phase pH adjustment around the pKa 8.22.

Quote Request

Request a Quote for 4-[4-(4-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]benzene-1,3-diol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.